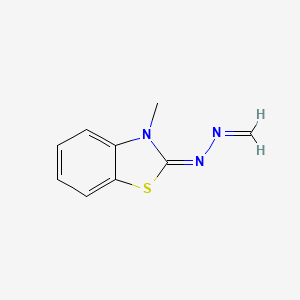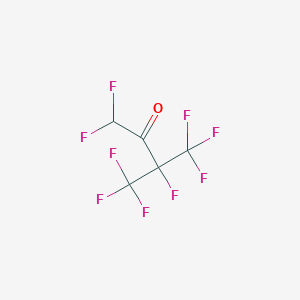
1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is of interest in various fields, including organic synthesis, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one typically involves the fluorination of precursor molecules. One common method is the reaction of hexafluoroacetone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for creating novel materials with specific properties.
Biology and Medicine: The compound’s stability and reactivity have potential applications in drug development and medicinal chemistry. It can be used to modify biologically active molecules to enhance their efficacy and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature makes it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other atoms, influencing the reactivity and stability of the molecule. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol
- 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)but-2-ene
- 2-Butyne, 1,1,1,4,4,4-hexafluoro-
Comparison: Compared to these similar compounds, 1,1,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This structural difference imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.
Propriétés
Numéro CAS |
64081-04-5 |
|---|---|
Formule moléculaire |
C5HF9O |
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
1,1,3,4,4,4-hexafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5HF9O/c6-2(7)1(15)3(8,4(9,10)11)5(12,13)14/h2H |
Clé InChI |
KIJXNKQOONDRFE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)C(C(F)(F)F)(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)

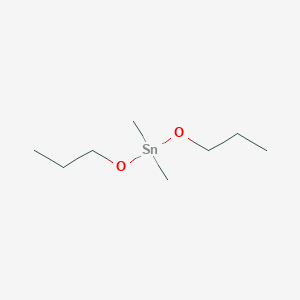
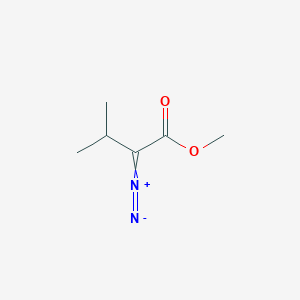

![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

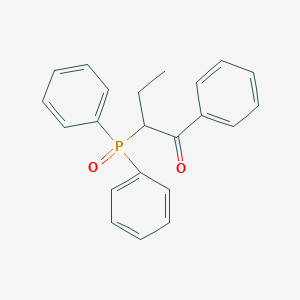
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
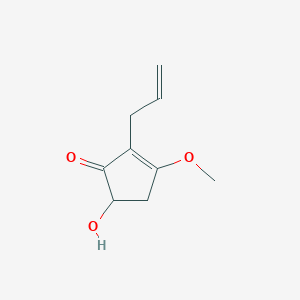
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
